(6-Bromoisoquinolin-3-yl)methanol
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Overview
Description
(6-Bromoisoquinolin-3-yl)methanol: is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a hydroxymethyl group at the 3rd position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoisoquinolin-3-yl)methanol typically involves the bromination of isoquinoline followed by the introduction of a hydroxymethyl group. One common method includes:
Bromination: Isoquinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 6th position.
Hydroxymethylation: The brominated isoquinoline is then subjected to a hydroxymethylation reaction using formaldehyde and a base to introduce the hydroxymethyl group at the 3rd position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (6-Bromoisoquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 6-bromoisoquinoline-3-carboxylic acid or 6-bromoisoquinoline-3-carbaldehyde.
Reduction: Formation of 6-hydroxyisoquinoline-3-methanol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (6-Bromoisoquinolin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of specialty chemicals and materials. Its brominated structure may impart unique properties to polymers or other industrial products.
Mechanism of Action
The mechanism of action of (6-Bromoisoquinolin-3-yl)methanol and its derivatives depends on the specific biological target or applicationFor example, derivatives of isoquinoline have been studied for their ability to inhibit enzymes involved in disease pathways, such as kinases or proteases .
Comparison with Similar Compounds
6-Bromoisoquinoline: Similar structure but lacks the hydroxymethyl group.
3-Isoquinolinemethanol: Similar structure but lacks the bromine atom.
6-Bromoisoquinolin-3-ol: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness: (6-Bromoisoquinolin-3-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the isoquinoline ring.
Biological Activity
(6-Bromoisoquinolin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₀H₈BrNO
- Molecular Weight : 240.08 g/mol
- Structure : The compound features a bromine atom at the 6-position of the isoquinoline ring and a hydroxymethyl group at the 3-position.
Anticancer Properties
Research indicates that this compound and its derivatives exhibit promising anticancer activities. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
- Mechanism : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibacterial agents.
- Case Study : In vitro studies have shown that this compound effectively inhibits the growth of common bacterial pathogens, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses .
Comparative Analysis with Related Compounds
Compound Name | Structure Feature | Biological Activity | Unique Features |
---|---|---|---|
6-Bromoisoquinoline | Bromo at 6-position | Antiviral, anticancer | Lacks hydroxymethyl group |
(6-Methylisoquinolin-1-yl)methanol | Methyl at 6-position | Antimicrobial | Different substituent |
(7-Bromoisoquinolin-1-yl)methanol | Bromo at 7-position | Antidepressant | Different substitution position |
(1-Methylisoquinolin-3-yl)methanol | Methyl at 1-position | Neuroprotective | Unique neuroprotective properties |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or proteases that are crucial for disease progression.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that it may help in reducing oxidative stress by modulating ROS levels within cells .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antiviral Activity : A study demonstrated that derivatives of this compound showed significant activity against HIV, inhibiting viral replication effectively .
- Synthesis and Derivatization : The synthesis of this compound allows for further derivatization, leading to a library of analogs with enhanced biological activities. Methods such as reductive amination and Suzuki coupling have been employed to create new derivatives with tailored properties .
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(6-bromoisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-5,13H,6H2 |
InChI Key |
SVROANRAODJATE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)CO |
Origin of Product |
United States |
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